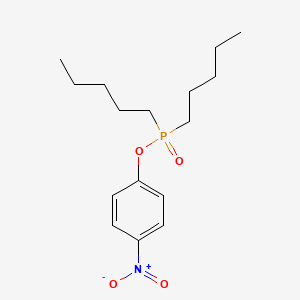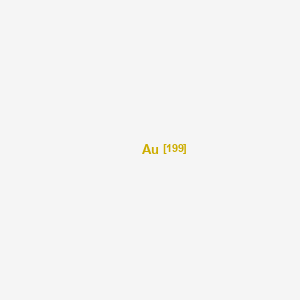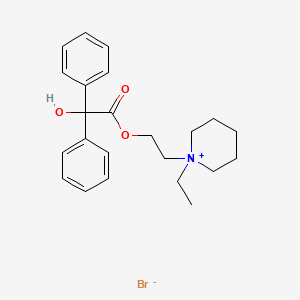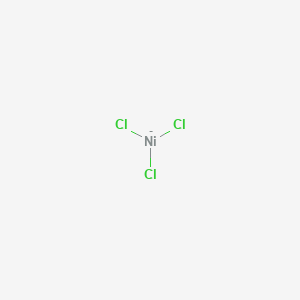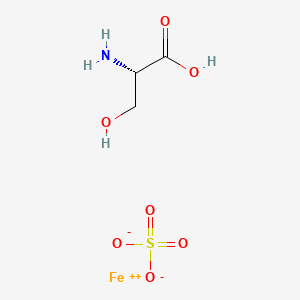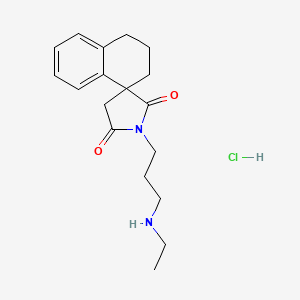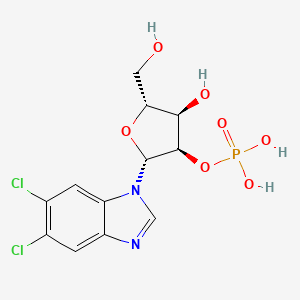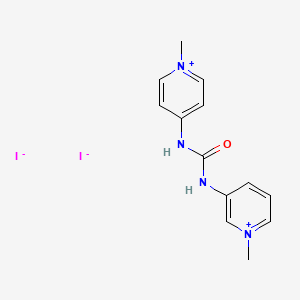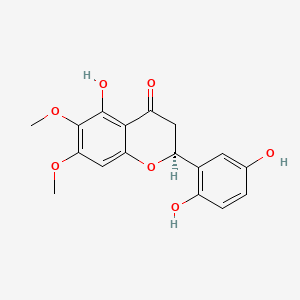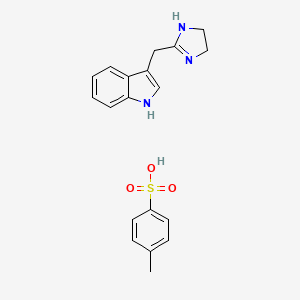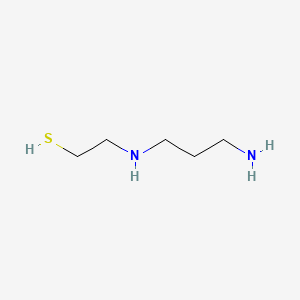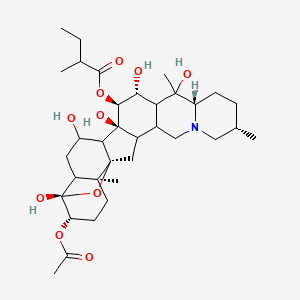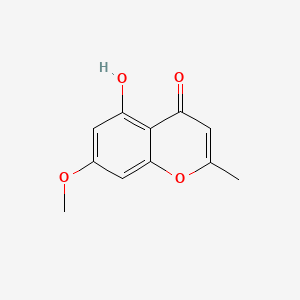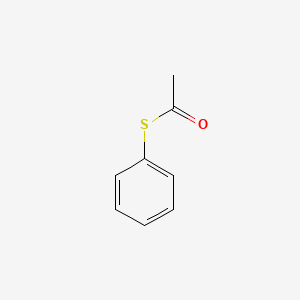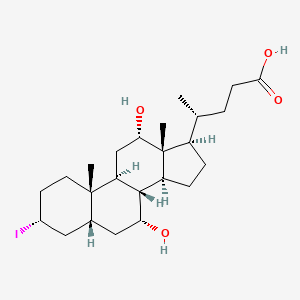
3-Iodocholic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodocholic acid is a bile acid derivative with significant biological and chemical importance. This compound is characterized by the presence of hydroxyl groups at positions 7 and 12, an iodine atom at position 3, and a carboxylic acid group at position 24. It is a stereoisomer with specific configurations at the 3alpha, 5beta, 7alpha, and 12alpha positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodocholic acid typically involves the iodination of a suitable precursor, such as cholic acid. The process includes:
Hydroxylation: Hydroxyl groups at positions 7 and 12 can be introduced through selective hydroxylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Catalysts and Reagents: Use of specific catalysts and reagents to enhance reaction rates and selectivity.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or reduce ketone groups to hydroxyl groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Azides, thiols.
Chemistry:
Synthesis of Derivatives: Used as a precursor for synthesizing various bile acid derivatives with potential pharmaceutical applications.
Catalysis: Acts as a catalyst or ligand in certain organic reactions.
Biology:
Metabolism Studies: Used to study bile acid metabolism and its role in liver function and cholesterol homeostasis.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in bile acid synthesis.
Medicine:
Drug Development: Explored as a potential therapeutic agent for treating liver diseases and metabolic disorders.
Diagnostic Tools: Used in the development of diagnostic assays for detecting bile acid-related abnormalities.
Industry:
Biotechnology: Utilized in biotechnological processes involving bile acid transformations.
Chemical Manufacturing: Employed in the production of specialized chemicals and intermediates.
作用机制
The mechanism of action of 3-Iodocholic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Bile acid receptors, enzymes involved in bile acid synthesis and metabolism.
Pathways: Modulates pathways related to cholesterol metabolism, liver function, and bile acid homeostasis.
相似化合物的比较
Cholic Acid: A primary bile acid with hydroxyl groups at positions 3, 7, and 12.
Chenodeoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 7.
Deoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 12.
Comparison:
Uniqueness: The presence of an iodine atom at position 3 and specific stereochemistry at 3alpha, 5beta, 7alpha, and 12alpha positions distinguishes 3-Iodocholic acid from other bile acids.
Chemical Properties: The iodine atom imparts unique reactivity and potential for further functionalization.
Biological Activity: The specific configuration and functional groups contribute to its distinct biological activity and potential therapeutic applications.
属性
CAS 编号 |
85121-73-9 |
|---|---|
分子式 |
C24H39IO4 |
分子量 |
518.5 g/mol |
IUPAC 名称 |
(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H39IO4/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
InChI 键 |
VGOVATCGEOKORT-OELDTZBJSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)I)C)O)O)C |
手性 SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)I)C)O)O)C |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)I)C)O)O)C |
同义词 |
3-iodocholic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


